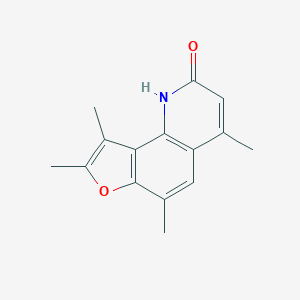

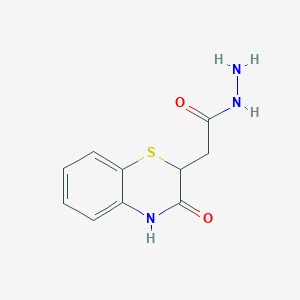

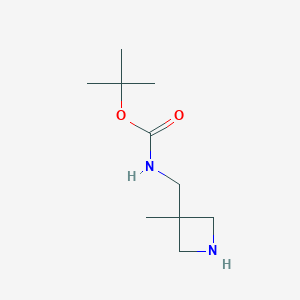

5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

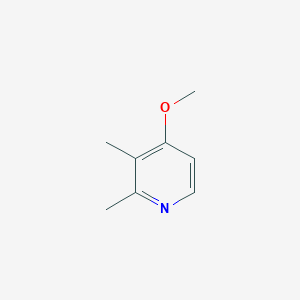

5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide belongs to a class of compounds that often exhibit significant pharmacological and chemical properties. The compound is notable for its unique structure, incorporating both thiophene and pyridine rings, which are crucial in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves cross-coupling reactions and the use of catalytic systems. For instance, magnetically separable graphene oxide anchored sulfonic acid nanoparticles have been used as catalysts for synthesizing related pyridine and thiophene derivatives, showcasing the effectiveness of novel catalytic systems in facilitating complex organic reactions (Zhang et al., 2016).

Molecular Structure Analysis

Structural characterization of related compounds involves techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These methods help in understanding the arrangement of atoms within the molecule and the geometry around the catalytic sites, which are essential for their reactivity and properties.

Chemical Reactions and Properties

Related compounds, such as those containing pyridine and thiophene structures, participate in various chemical reactions, including one-pot, multi-component syntheses, demonstrating their versatility in organic synthesis. For example, dinuclear Cu(I) complexes with acetylide-functionalized pyridinyl ligands have been synthesized, indicating the ability of these compounds to form complex structures with potential applications in photovoltaic studies (Jayapal et al., 2018).

Scientific Research Applications

Photovoltaic Studies

- Dicopper(I) Complexes with Pyridinyl-Based Ligands : Research on heteroaryl incorporated acetylide-functionalized pyridinyl ligands, including those with thiophene-2-yl, has been conducted. These ligands showed potential in dye-sensitized solar cells (DSSCs) indicating moderate power conversion efficiency, which is significant for photovoltaic applications (Jayapal et al., 2018).

Antimicrobial and Antitumor Agents

- Synthesis of Thiophene and N-Substituted Thieno[3,2-d] Pyrimidine Derivatives : Compounds synthesized from derivatives of thiophene have shown potent antitumor and antibacterial activities. This includes synthesis involving thiophene-carboxylates and benzene-sulfonamides, indicating the potential of these compounds in developing new therapeutic agents (Hafez et al., 2017).

Antimicrobial Activity

- Triazole and Thiol Derivatives from Isonicotinic Acid Hydrazide : Compounds derived from isonicotinic acid hydrazide, including triazole and thiol derivatives, exhibit antimicrobial activity. This includes compounds synthesized from 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, suggesting the relevance of such compounds in antimicrobial research (Bayrak et al., 2009).

Antiproliferative Agents

- N,N-Dimethylbenzenesulfonamide Derivatives for Antiproliferative Activity : Novel pyridine, thiophene, and other heterocyclic derivatives bearing a N,N-dimethylbenzenesulfonamide moiety have shown promise as antiproliferative agents, especially against human breast cancer cell lines. This highlights their potential in cancer research and therapy (Bashandy et al., 2014).

Inhibitors for Metalloenzyme Carbonic Anhydrase

- Carbonic Anhydrase Inhibitors : Compounds like 5-(3-Tosylureido)pyridine-2-sulfonamide, differing only slightly in structure from benzene sulfonamide derivatives, have shown to be effective inhibitors for the metalloenzyme carbonic anhydrase, crucial for understanding enzyme inhibition mechanisms (Bozdağ et al., 2014).

Antioxidant Activities

- Design of Indole Derivatives for Antioxidant Activity : Novel 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives have been designed and evaluated for their antioxidant activities. This research helps in understanding the role of these compounds in inhibiting oxidative stress (Aziz et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P271 (Use only outdoors or in a well-ventilated area) .

properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-sulfonohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S2/c10-12-16(13,14)9-5-4-8(15-9)7-3-1-2-6-11-7/h1-6,12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEZESPCDNRIKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371942 |

Source

|

| Record name | 5-pyridin-2-ylthiophene-2-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide | |

CAS RN |

175202-74-1 |

Source

|

| Record name | 5-pyridin-2-ylthiophene-2-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)